N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azepane, a seven-membered nitrogen-containing ring, and a benzenesulfonamide group, which contributes to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of hexamethyleneimine with chloroacetyl chloride to form 1-(azepan-1-yl)-2-chloroethanone . This intermediate is then reacted with 5-chloro-2-methoxybenzenesulfonamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro group in the benzenesulfonamide moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide: Shares a similar azepane structure but lacks the benzenesulfonamide moiety.
Azone®: Known for its use as a penetration enhancer in pharmaceutical formulations, featuring a similar azepane ring.
Uniqueness
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide is unique due to its combination of azepane and benzenesulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H23ClN2O4S |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-5-chloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H23ClN2O4S/c1-12(16(20)19-9-5-3-4-6-10-19)18-24(21,22)15-11-13(17)7-8-14(15)23-2/h7-8,11-12,18H,3-6,9-10H2,1-2H3 |
InChI Key |
YDGCHHLYJPKZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.